![molecular formula C11H14N2O6S B027184 Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate CAS No. 105956-08-9](/img/structure/B27184.png)
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is synthesized through a multi-step process, which involves the reaction of several reagents.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is its versatility. It can be easily modified to yield a wide range of derivatives, which can be used for various applications. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate. One area of research is the development of new synthetic methods that can improve the overall yield of the compound. Another area of research is the investigation of its potential applications in material science, such as the development of new sensors and catalysts. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate involves several steps. The first step involves the reaction of 3-methyl-2-methylsulfonylimidazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding enamine. The enamine is then treated with dimethyl malonate in the presence of a base to yield the desired product. The overall yield of the synthesis process is approximately 50%.
Applications De Recherche Scientifique
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activity. In addition, it has been investigated for its potential use as a building block in the synthesis of novel drugs.
Propriétés
Numéro CAS |
105956-08-9 |
|---|---|
Formule moléculaire |
C11H14N2O6S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate |
InChI |
InChI=1S/C11H14N2O6S/c1-13-7(6-12-11(13)20(4,16)17)5-8(9(14)18-2)10(15)19-3/h5-6H,1-4H3 |
Clé InChI |
KCYJANNUKBNZAB-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1S(=O)(=O)C)C=C(C(=O)OC)C(=O)OC |
SMILES canonique |
CN1C(=CN=C1S(=O)(=O)C)C=C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
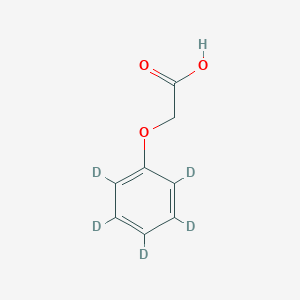
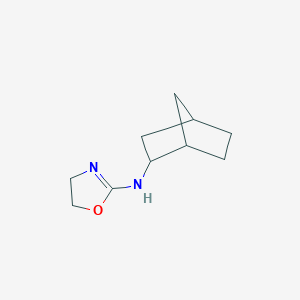
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
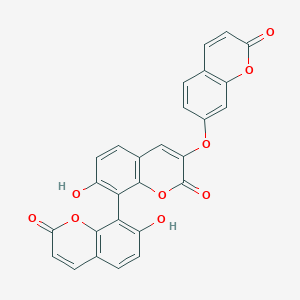
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
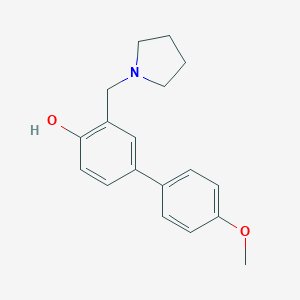
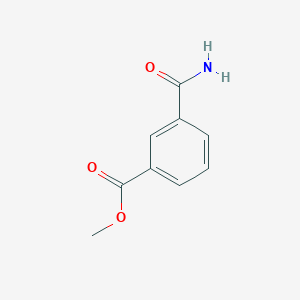
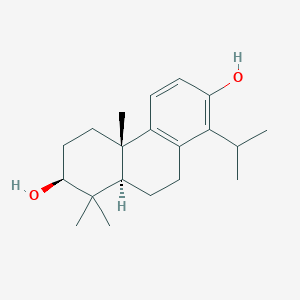
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
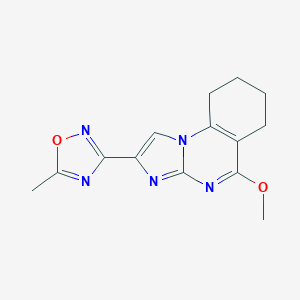
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)